Poly(titanium butoxide) (CAS 9022-96-2), frequently commercialized under trade names such as Tyzor BTP or Tytan PBT, is a highly reactive, pre-condensed organometallic polymer functioning as a Lewis acid catalyst, cross-linking agent, and sol-gel precursor . Unlike standard monomeric titanates, this compound features a partially hydrolyzed -Ti-O-Ti- backbone with butoxy side groups, delivering a 100% active content material that is a clear, yellowish, viscous liquid at room temperature . Industrially, it is prioritized for its high affinity toward hydroxyl (-OH) and carboxyl (-COOH) functional groups, making it a critical procurement choice for high-temperature mineral-filled binders, low-VOC anti-corrosion coatings, and controlled-cure elastomer formulations .
Procurement substitution of poly(titanium butoxide) with its monomeric counterpart, titanium tetrabutoxide (TBT), or highly reactive analogues like titanium tetraisopropoxide (TTIP), routinely results in process failure during coating and binder formulation . Monomeric titanates possess significantly lower viscosities and hydrolyze violently upon exposure to ambient moisture, leading to the rapid, uncontrolled precipitation of opaque TiO2 particles rather than the formation of continuous, clear polymeric films . Furthermore, monomeric precursors release substantially higher volumes of volatile organic compounds (VOCs) during curing, which compromises environmental compliance and induces shrinkage or micro-cracking in high-temperature glass and metal coatings [1].
A critical procurement metric for titanate precursors is the active titanium dioxide yield per unit mass. Poly(titanium butoxide) delivers a specified TiO2 content of 34.5% by weight. In contrast, monomeric titanium tetrabutoxide (TBT) yields only approximately 23.5% TiO2 by weight [1]. This pre-condensed structure allows the polymeric form to deposit significantly more inorganic mass while releasing proportionally less butanol during hydrolytic or pyrolytic curing [2].
| Evidence Dimension | Titanium Dioxide (TiO2) Content by Weight |
| Target Compound Data | 34.5% TiO2 content |
| Comparator Or Baseline | Monomeric Titanium Tetrabutoxide (TBT) (~23.5% TiO2 content) |
| Quantified Difference | 46% higher relative TiO2 yield per unit mass |
| Conditions | Standard commercial specification for 100% active content liquid precursors |
Higher TiO2 yield directly translates to lower VOC emissions and reduced precursor loading requirements in industrial coating and binder applications.
The polymeric nature of poly(titanium butoxide) fundamentally alters its rheological profile compared to its monomeric counterpart. At 25 °C, poly(titanium butoxide) exhibits a dynamic viscosity of 2,000 to 6,000 mPa·s . Monomeric TBT, conversely, is a highly fluid liquid with a viscosity of only 60 to 70 mPa·s at the same temperature [1]. This elevated viscosity allows the polymeric titanate to function effectively as a standalone binder or film-former, preventing run-off and sag on vertical substrates before curing is complete .
| Evidence Dimension | Dynamic Viscosity at 25 °C |
| Target Compound Data | 2,000–6,000 mPa·s |
| Comparator Or Baseline | Monomeric Titanium Tetrabutoxide (60–70 mPa·s) |
| Quantified Difference | Over 30-fold increase in viscosity |
| Conditions | Neat liquid at 25 °C |
The high viscosity is essential for achieving proper film build and sag resistance when the compound is used as a binder in mineral-filled systems or paints.
In large-area coating applications, such as polyaspartic floor coatings or rubber compounding, controlling the rate of crosslinking is vital. Polymeric titanates like poly(titanium butoxide) exhibit a slower, more controlled reactivity profile compared to highly reactive monomeric titanates or zirconates [1]. In comparative elastomer curing studies, the use of polymeric butyl titanate resulted in a less steep transition region during cure buildup, effectively extending the work time (pot life) while still achieving a T90 cure time of less than 5 minutes at elevated temperatures (125 °C) [2].
| Evidence Dimension | Cure buildup rate / Work time |
| Target Compound Data | Controlled, less steep cure transition |
| Comparator Or Baseline | Standard monomeric titanates/zirconates (rapid, steep cure transition) |
| Quantified Difference | Extended pot life with maintained final cure efficiency |
| Conditions | Elastomer and polyaspartic resin curing environments |
A controlled cure rate prevents premature gelation, allowing industrial contractors sufficient time to apply and level coatings over large surface areas.
Due to its high viscosity (2,000–6,000 mPa·s) and 34.5% TiO2 yield, poly(titanium butoxide) is the preferred choice for acting as a standalone inorganic binder in high-temperature paints and mineral-filled systems. It forms robust, heat-resistant polymeric networks that prevent sagging during application .
In metal and glass coating workflows, substituting monomeric TBT with poly(titanium butoxide) significantly reduces VOC (butanol) emissions during the pyrolytic or hydrolytic conversion to TiO2. This results in denser, defect-free films that offer superior scratch and corrosion resistance without the micro-cracking associated with high-shrinkage monomers [1].
For large-area floor coatings and rubber compounding, the pre-condensed nature of poly(titanium butoxide) tempers its Lewis acid reactivity. This provides a controlled cure build-up that extends the operational work time, ensuring even application before the polymer network fully crosslinks[2].
Flammable;Corrosive;Irritant